molecular formula C9H16O2 B1609205 5-Octenoic acid, methyl ester, (5Z)- CAS No. 41654-15-3

5-Octenoic acid, methyl ester, (5Z)-

Cat. No. B1609205
CAS RN: 41654-15-3
M. Wt: 156.22 g/mol
InChI Key: TUHAYWWWVLJJJM-PLNGDYQASA-N
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Description

5-Octenoic acid, methyl ester, (5Z)- is an organic compound with a chemical formula C9H16O2 . It contains a total of 26 bonds, including 10 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 1 aliphatic ester . It has a total of 27 atoms, including 16 Hydrogen atoms, 9 Carbon atoms, and 2 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of 5-Octenoic acid, methyl ester, (5Z)- includes 2 double bonds and 1 aliphatic ester . The molecule contains a total of 26 bonds, including 10 non-H bonds, 2 multiple bonds, and 6 rotatable bonds .


Physical And Chemical Properties Analysis

The molecular weight of 5-Octenoic acid, methyl ester, (5Z)- is 156.22 g/mol . Esters have polar bonds but do not engage in hydrogen bonding, so they have intermediate boiling points between nonpolar alkanes and alcohols, which engage in hydrogen bonding .

Scientific Research Applications

Conversion of Monoalkenic Esters

"5-Octenoic acid, methyl ester, (5Z)-" can be converted into other chemical compounds through oxidative radical reactions. For example, a method is described for converting monoalkenic esters with a double bond at a specific carbon atom to terminal alkenic esters of shorter length, with the double bond shifted by one carbon atom. This process involves ozonolysis and reaction with ferrous and cupric salts (Cardinale, Laan & Ward, 1985).

Inhibition of Mycolic Acid Biosynthesis

Certain derivatives of "5-Octenoic acid, methyl ester, (5Z)-", such as its cyclopropene analogue, have been shown to act as inhibitors of mycolic acid biosynthesis. This has implications in the study of mycobacterial mycolic acids (Hartmann et al., 1994).

Thermal Oxidation and Decomposition

The compound undergoes thermal oxidation, resulting in a variety of decomposition products. These include aldehydes, ketones, shorter chain acids or esters, hydroxy-derivatives, and dimers. Understanding these oxidation products is important for comprehending the chemical behavior of this compound under different conditions (Whitlock & Nawar, 1976).

Synthesis of Complex Fatty Acids

The synthesis of complex fatty acids, such as ethyl pinolenate and methyl octadecadienoate, has been described using "5-Octenoic acid, methyl ester, (5Z)-" as a precursor. These syntheses are significant for the study of fatty acids found in nature and have applications in organic chemistry (Kaltia et al., 2008).

Application in Cancer Research

Derivatives of "5-Octenoic acid, methyl ester, (5Z)-" have been used in the synthesis of compounds related to cancer research, particularly in the structure-activity relationship (SAR) studies of antitumor agents like cryptophycins (Chakraborty & Das, 2000).

properties

IUPAC Name

methyl (Z)-oct-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h4-5H,3,6-8H2,1-2H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHAYWWWVLJJJM-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885732
Record name 5-Octenoic acid, methyl ester, (5Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40885732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Dairy, coconut aroma
Record name Methyl (Z)-5-octenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1619/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in fat; slightly soluble in water, Soluble (in ethanol)
Record name Methyl (Z)-5-octenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1619/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.921-0.925
Record name Methyl (Z)-5-octenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1619/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

5-Octenoic acid, methyl ester, (5Z)-

CAS RN

41654-15-3
Record name Methyl (5Z)-5-octenoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-octenoate, (5Z)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Octenoic acid, methyl ester, (5Z)-
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Record name 5-Octenoic acid, methyl ester, (5Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40885732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Octenoic acid, methyl ester, (5Z)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL 5-OCTENOATE, (5Z)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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